molecular formula C21H44NO6P B14130454 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine CAS No. 174062-72-7

1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B14130454
CAS No.: 174062-72-7
M. Wt: 437.6 g/mol
InChI Key: QYTPGOPLNFESQC-NUTQULCTSA-N
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Description

1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound that plays a crucial role in various biological processes. It is a type of lysophosphatidylethanolamine, which is a subclass of phospholipids. These compounds are essential components of cell membranes and are involved in signaling pathways and membrane dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-hexadecenyl alcohol and sn-glycero-3-phosphoethanolamine.

    Reaction Conditions: The 1-hexadecenyl alcohol is first converted to its corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Alkylation: The alkyl halide is then reacted with sn-glycero-3-phosphoethanolamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phospholipids with different functional groups.

Scientific Research Applications

1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.

    Biology: Plays a role in cell membrane structure and function, and is involved in signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to membrane dysfunction.

    Industry: Used in the formulation of liposomes and other lipid-based delivery systems for drugs and cosmetics.

Mechanism of Action

The mechanism of action of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and affecting signaling pathways. The compound’s molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine: Another lysophospholipid with a similar structure but with a choline head group instead of ethanolamine.

    1-(1Z-hexadecenyl)-sn-glycero-3-phosphoserine: Similar structure with a serine head group.

    1-(1Z-hexadecenyl)-sn-glycero-3-phosphoinositol: Similar structure with an inositol head group.

Uniqueness

1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is unique due to its ethanolamine head group, which imparts distinct biochemical properties. It is more involved in signaling pathways related to cell growth and apoptosis compared to its choline and serine counterparts.

Properties

CAS No.

174062-72-7

Molecular Formula

C21H44NO6P

Molecular Weight

437.6 g/mol

IUPAC Name

2-aminoethyl [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate

InChI

InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15-/t21-/m1/s1

InChI Key

QYTPGOPLNFESQC-NUTQULCTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O

physical_description

Solid

Origin of Product

United States

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